2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide is a synthetic organic compound that features a bromophenoxy group, a phenyl-1,2,4-oxadiazole moiety, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Bromination: The phenoxy group is brominated using bromine or a brominating agent such as N-bromosuccinimide.
Amidation: The final step involves the coupling of the bromophenoxy and oxadiazole intermediates with an appropriate amine under amide-forming conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidative or reductive conditions, potentially altering its electronic properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Reduced derivatives of the oxadiazole ring.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic or optical properties.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the bromophenoxy group can engage in halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide
- 2-(4-fluorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide
- 2-(4-iodophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide
Uniqueness
The uniqueness of 2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)propanamide lies in the presence of the bromine atom, which can participate in unique halogen bonding interactions and influence the compound’s reactivity and binding properties. This makes it distinct from its chloro, fluoro, and iodo analogs.
Properties
Molecular Formula |
C21H22BrN3O3 |
---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C21H22BrN3O3/c1-14(2)25(21(26)15(3)27-18-11-9-17(22)10-12-18)13-19-23-20(24-28-19)16-7-5-4-6-8-16/h4-12,14-15H,13H2,1-3H3 |
InChI Key |
YNEQGXWLMHMVCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C(C)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.